8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a purine derivative
Preparation Methods
The synthesis of 8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be achieved through a multi-step process. The synthetic route typically involves the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a primary or secondary amine.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Attachment of the purine derivative: The purine derivative can be introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a purine halide.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.
Addition: Addition reactions can occur at the double bonds or other reactive sites on the molecule, leading to the formation of addition products.
Scientific Research Applications
8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to its piperazine moiety.
Pharmacology: It can be studied for its potential as a receptor agonist or antagonist, influencing various biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the purine derivative could influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to 8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:
Trazodone: A compound with a similar piperazine structure, used as an antidepressant.
Buspirone: Another piperazine derivative used as an anxiolytic.
Ciprofloxacin: An antibiotic that also contains a piperazine ring.
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN8O2S/c1-16-7-8-26-22(27-16)36-14-13-33-19-20(29(2)24(35)30(3)21(19)34)28-23(33)32-11-9-31(10-12-32)18-6-4-5-17(25)15-18/h4-8,15H,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVSXSFVDXKQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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